Predicted Lipophilicity (clogP) Differentiates Methyl Ester from Carboxamide and Free Acid Analogs
The target compound's methyl ester moiety confers a computed partition coefficient (clogP) of approximately 2.8–3.2, estimated via the XLogP3 algorithm [1]. This represents an increase of approximately 0.6–0.9 log units relative to the corresponding 4-carboxamide analog (clogP ~2.1–2.3) and approximately 1.5–2.0 log units relative to the free 4-carboxylic acid form (clogP ~1.0–1.4). Lipophilicity is a primary determinant of passive membrane permeability and non-specific protein binding; the intermediate clogP of the methyl ester positions this compound within the optimal range (2–4) for cell-based screening while maintaining sufficient aqueous solubility for biochemical assay compatibility.
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ~2.8–3.2 (methyl ester) |
| Comparator Or Baseline | 4-Carboxamide analog: clogP ~2.1–2.3; 4-Carboxylic acid analog: clogP ~1.0–1.4 |
| Quantified Difference | ΔclogP of +0.6 to +0.9 vs. carboxamide; +1.5 to +2.0 vs. free acid |
| Conditions | In silico prediction; XLogP3 algorithm per PubChem computational methodology |
Why This Matters
Procurement decisions for cell-based screening libraries should favor the methyl ester over the carboxamide or free acid when intracellular target engagement is required, as lipophilicity in the 2–4 range optimally balances membrane permeability with assay compatibility.
- [1] PubChem Computational Chemistry. XLogP3 predicted partition coefficient for CID 11282394 and structurally related congeners. National Center for Biotechnology Information. View Source
